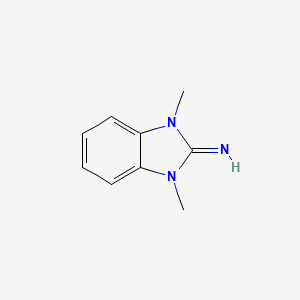
10-Methylacridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methylacridinium chloride is a quaternary ammonium salt derived from acridine. It is known for its chemiluminescent properties, making it a valuable compound in various scientific applications. The compound is characterized by the presence of a methyl group attached to the nitrogen atom in the acridine ring, which significantly influences its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 10-Methylacridinium chloride can be synthesized through the methylation of acridine. One common method involves the reaction of acridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 10-Methylacridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form 9,10-dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 9-position of the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like methanol and amines are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: 9,10-Dihydroacridine derivatives.
Substitution: Various substituted acridinium compounds
Aplicaciones Científicas De Investigación
10-Methylacridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a chemiluminescent probe in various analytical techniques.
Biology: The compound is employed in the study of cellular processes and as a fluorescent marker.
Industry: The compound is used in the development of sensors and detection systems for environmental monitoring
Mecanismo De Acción
The mechanism of action of 10-Methylacridinium chloride involves its ability to undergo photoreduction and chemiluminescence. Upon exposure to light, the compound absorbs energy and enters an excited state. This excited state can transfer energy to other molecules, leading to the emission of light. The compound’s ability to generate reactive oxygen species also plays a crucial role in its applications in photodynamic therapy .
Comparación Con Compuestos Similares
- 9-Carboxy-10-methylacridinium chloride
- 9-Mesityl-10-methylacridinium chloride
- 10-Methylacridinium trifluoromethanesulfonate
Comparison: 10-Methylacridinium chloride is unique due to its specific chemiluminescent properties and its ability to undergo various chemical reactions. Compared to its analogs, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in many scientific applications .
Propiedades
Número CAS |
5776-39-6 |
|---|---|
Fórmula molecular |
C14H12ClN |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
10-methylacridin-10-ium;chloride |
InChI |
InChI=1S/C14H12N.ClH/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1 |
Clave InChI |
WCTQQEFKVYYLSZ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |
Números CAS relacionados |
13367-81-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)

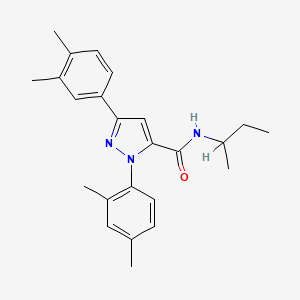
![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)



![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
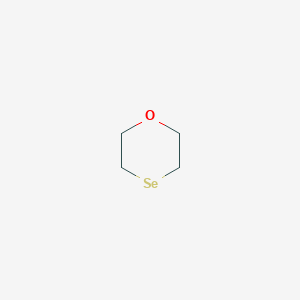

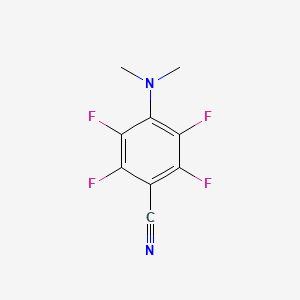
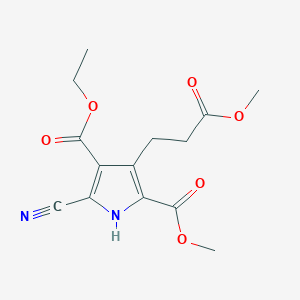
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
